Cas no 1156724-77-4 (3-(1-benzofuran-2-yl)-2-oxopropanoic acid)

3-(1-benzofuran-2-yl)-2-oxopropanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-(1-Benzofuran-2-yl)-2-oxopropanoic Acid
- 3-(1-benzofuran-2-yl)-2-oxopropanoic acid
-
- MDL: MFCD12171613
3-(1-benzofuran-2-yl)-2-oxopropanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-204714-2.5g |
3-(1-benzofuran-2-yl)-2-oxopropanoic acid |
1156724-77-4 | 95% | 2.5g |
$1539.0 | 2023-09-16 | |
Enamine | EN300-204714-10.0g |
3-(1-benzofuran-2-yl)-2-oxopropanoic acid |
1156724-77-4 | 95% | 10.0g |
$3376.0 | 2023-02-22 | |
Enamine | EN300-204714-5g |
3-(1-benzofuran-2-yl)-2-oxopropanoic acid |
1156724-77-4 | 95% | 5g |
$2277.0 | 2023-09-16 | |
1PlusChem | 1P01B9V5-1g |
3-(1-benzofuran-2-yl)-2-oxopropanoic acid |
1156724-77-4 | 95% | 1g |
$908.00 | 2025-03-19 | |
A2B Chem LLC | AW04817-1g |
3-(1-benzofuran-2-yl)-2-oxopropanoic acid |
1156724-77-4 | 95% | 1g |
$862.00 | 2024-04-20 | |
1PlusChem | 1P01B9V5-50mg |
3-(1-benzofuran-2-yl)-2-oxopropanoic acid |
1156724-77-4 | 95% | 50mg |
$238.00 | 2025-03-19 | |
1PlusChem | 1P01B9V5-100mg |
3-(1-benzofuran-2-yl)-2-oxopropanoic acid |
1156724-77-4 | 95% | 100mg |
$338.00 | 2025-03-19 | |
1PlusChem | 1P01B9V5-250mg |
3-(1-benzofuran-2-yl)-2-oxopropanoic acid |
1156724-77-4 | 95% | 250mg |
$468.00 | 2025-03-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1309716-250mg |
3-(1-Benzofuran-2-yl)-2-oxopropanoic acid |
1156724-77-4 | 95% | 250mg |
¥10497.00 | 2024-08-09 | |
Enamine | EN300-204714-0.25g |
3-(1-benzofuran-2-yl)-2-oxopropanoic acid |
1156724-77-4 | 95% | 0.25g |
$389.0 | 2023-09-16 |
3-(1-benzofuran-2-yl)-2-oxopropanoic acid 関連文献
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
-
Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
-
Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
-
Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
-
J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
-
7. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
-
Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
-
Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
3-(1-benzofuran-2-yl)-2-oxopropanoic acidに関する追加情報
3-(1-Benzofuran-2-yl)-2-oxopropanoic Acid: A Comprehensive Overview
3-(1-Benzofuran-2-yl)-2-oxopropanoic acid (CAS No. 1156724-77-4) is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This article provides a detailed overview of the compound, including its chemical structure, synthesis methods, biological activities, and potential applications in drug development.
Chemical Structure and Properties
3-(1-Benzofuran-2-yl)-2-oxopropanoic acid is a derivative of benzofuran, a heterocyclic aromatic compound. The structure of this compound features a benzofuran ring attached to a carboxylic acid moiety via an oxo-substituted propionic acid chain. The molecular formula of 3-(1-Benzofuran-2-yl)-2-oxopropanoic acid is C11H8O4, and its molecular weight is 204.18 g/mol. The compound is known for its high stability and solubility in polar solvents, making it suitable for various chemical and biological applications.
Synthesis Methods
The synthesis of 3-(1-Benzofuran-2-yl)-2-oxopropanoic acid can be achieved through several routes. One common method involves the reaction of 2-benzofuran with an appropriate electrophile, followed by oxidation to form the carboxylic acid. Another approach involves the condensation of benzofuran with a suitable aldehyde or ketone, followed by subsequent oxidation steps. Recent advancements in green chemistry have led to the development of more environmentally friendly synthesis methods, such as the use of catalytic systems and microwave-assisted reactions.
Biological Activities
3-(1-Benzofuran-2-yl)-2-oxopropanoic acid has been studied for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Research has shown that this compound can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cellular models. These properties make it a promising candidate for the treatment of inflammatory diseases and conditions associated with oxidative damage.
In addition to its anti-inflammatory effects, 3-(1-Benzofuran-2-yl)-2-oxopropanoic acid has demonstrated significant anticancer activity in vitro and in vivo. Studies have shown that it can induce apoptosis in various cancer cell lines and inhibit tumor growth in animal models. The mechanism of action involves the modulation of key signaling pathways, such as the PI3K/Akt and MAPK pathways, which are often dysregulated in cancer cells.
Clinical Applications and Drug Development
The potential clinical applications of 3-(1-Benzofuran-2-yl)-2-oxopropanoic acid are being actively explored in preclinical and early-stage clinical trials. Initial studies have focused on its use as an anti-inflammatory agent for conditions such as rheumatoid arthritis and inflammatory bowel disease. The compound's ability to reduce oxidative stress also makes it a potential therapeutic option for neurodegenerative diseases like Alzheimer's and Parkinson's disease.
In the field of oncology, 3-(1-Benzofuran-2-yl)-2-oxopropanoic acid is being evaluated for its efficacy against various types of cancer, including breast cancer, lung cancer, and colorectal cancer. Preclinical studies have shown promising results, with the compound demonstrating selective cytotoxicity towards cancer cells while sparing normal cells. These findings have paved the way for further clinical investigations to assess its safety and efficacy in human patients.
Current Research Trends
The ongoing research on 3-(1-Benzofuran-2-yl)-2-oxopropanoic acid is focused on optimizing its pharmacological properties and developing more potent derivatives. Recent studies have explored the use of structure-based drug design to enhance the compound's binding affinity to target proteins and improve its pharmacokinetic profile. Additionally, efforts are being made to develop prodrugs that can enhance the bioavailability and reduce the side effects associated with this compound.
The integration of computational methods, such as molecular docking and molecular dynamics simulations, has played a crucial role in these efforts. These tools allow researchers to predict the binding modes of potential derivatives and identify key structural features that contribute to their biological activity. This approach has led to the discovery of several novel compounds with enhanced therapeutic potential.
Safety Considerations
The safety profile of 3-(1-Benzofuran-2-yl)-2-oxopropanoic acid is an important aspect of its development as a therapeutic agent. Preclinical toxicology studies have shown that the compound is generally well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models. However, further safety assessments are required to ensure its long-term safety in humans.
Clinical trials will provide valuable data on the safety and tolerability of this compound in human subjects. These trials will also help to identify any potential side effects or interactions with other medications that may need to be considered during treatment.
FUTURE PERSPECTIVES AND CONCLUSIONS
The extensive research on 3-(1-Benzofuran-2-yl)-2-oxopropanoic acid has highlighted its potential as a versatile therapeutic agent with broad-spectrum biological activities. Its anti-inflammatory, antioxidant, and anticancer properties make it a promising candidate for the treatment of various diseases and conditions. Ongoing studies are focused on optimizing its pharmacological properties and developing more potent derivatives to enhance its therapeutic efficacy.
The future development of this compound will depend on the results of ongoing clinical trials and further preclinical research. If successful, it could represent a significant advancement in the treatment options available for patients suffering from inflammatory diseases, neurodegenerative disorders, and cancer.
1156724-77-4 (3-(1-benzofuran-2-yl)-2-oxopropanoic acid) 関連製品
- 869081-06-1(8-(diethylamino)methyl-7-hydroxy-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one)
- 1412953-16-2(2-cyclopropyl-6-(piperidin-1-yl)pyrimidin-4-amine)
- 1536689-50-5(8-bromo-5-chloroquinolin-2-amine)
- 1805458-19-8(Ethyl 4-bromomethyl-3-cyano-2-nitrobenzoate)
- 1052552-43-8((2-Butyl-1-benzofuran-3-yl)methyl(methyl)amine Hydrochloride)
- 1261949-04-5(5-(5-Cyano-2-fluorophenyl)-3-trifluoromethylphenol)
- 922660-45-5(N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-yl)methylacetamide)
- 28598-82-5(Octane, 1-bromo-8-chloro-)
- 2091455-39-7(ethyl 4-amino-1H-indazole-3-carboxylate)
- 1017145-43-5(3-(3-Methoxyphenyl)-2-methylpropan-1-amine)




